N-(5-((2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[5-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN6O2S3/c1-6-11(27-22-19-6)12(24)18-13-20-21-14(26-13)25-5-10(23)17-7-2-3-9(16)8(15)4-7/h2-4H,5H2,1H3,(H,17,23)(H,18,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEXADDVBNTDID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN6O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that incorporates thiadiazole moieties known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, anti-inflammatory, and other pharmacological properties.
Chemical Structure and Properties
The compound features multiple functional groups including:
- Thiadiazole rings : Known for their role in various biological activities.
- Carboxamide group : Enhances solubility and bioactivity.
- Chloro and fluorine substituents : Potentially increase potency and selectivity against targets.
Antibacterial Activity
Thiadiazole derivatives have been extensively studied for their antibacterial properties. Research indicates that compounds similar to this compound exhibit significant activity against various bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | E. coli | 32.6 μg/mL |
| 2 | S. aureus | 62.5 μg/mL |
| 3 | P. aeruginosa | Moderate activity |
These results suggest that the compound could be effective against drug-resistant bacteria .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been documented in various studies. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | MCF-7 | 1.16 |
| B | HepG2 | 0.25 |
The mechanism of action often involves the induction of apoptosis and cell cycle arrest . The presence of the thiadiazole moiety is crucial for enhancing cytotoxicity .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, thiadiazole derivatives have been shown to possess anti-inflammatory effects. The ability to inhibit protein denaturation suggests potential applications in treating inflammatory conditions.
| Test Method | Result |
|---|---|
| Bovine Serum Albumin Denaturation | Significant inhibition observed |
This indicates that compounds like this compound may have therapeutic potential in managing inflammation-related disorders .
Case Studies
Several studies have highlighted the biological activity of thiadiazole derivatives:
- Antimicrobial Efficacy : A study comparing various thiadiazole derivatives demonstrated that certain compounds exhibited superior antibacterial activity compared to standard antibiotics like ciprofloxacin and diclofenac sodium .
- Cytotoxicity Assessment : In vitro tests showed that specific derivatives led to significant cytotoxic effects on cancer cell lines with IC50 values indicating effective potency against tumor growth .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of thiadiazole derivatives:
-
Mechanisms of Action :
- Induction of Apoptosis : The compound may activate intrinsic pathways associated with mitochondrial dysfunction, leading to programmed cell death in cancer cells.
- Inhibition of Cell Proliferation : Similar derivatives have exhibited significant inhibition of cancer cell growth in various lines, such as MCF-7 (breast cancer) and A549 (lung cancer) cells.
- Case Studies :
Antimicrobial Applications
The antimicrobial properties of the compound derive from its structural characteristics:
-
Antibacterial Activity :
- The thiadiazole moiety has been associated with antibacterial effects against a range of pathogens due to its ability to disrupt bacterial cell membranes. In vitro studies have shown effectiveness against strains resistant to multiple drugs.
- Antifungal Properties :
A comparative analysis of structurally similar compounds reveals insights into the biological activity of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluoro-N-(1-(m-tolyl)-1H-pyrazole-3-carbonyl)thioacetamide | Pyrazole ring | Anticancer |
| 4-(Fluorophenyl)thioacetamide | Thioether linkage | Antibacterial |
| 1-(p-Tolyl)-3-(triazolyl)urea | Triazole and urea moieties | Antifungal |
This table illustrates how the unique combination of functionalities in this compound may provide synergistic effects not observed in simpler analogs .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 1,3,4-thiadiazole ring undergoes nucleophilic displacement at C-2 and C-5 positions under basic conditions. For example:
Structural analogs show reactivity at the thiadiazole sulfur, enabling functionalization for biological activity modulation.
Hydrolysis and Degradation Pathways
The amide and thioether groups are susceptible to hydrolysis:
-
Amide hydrolysis :
Observed under strong acidic (6M HCl, reflux) or basic conditions (2M NaOH, 60°C), yielding carboxylic acid and amine fragments. -
Thioether oxidation :
Forms sulfoxide derivatives, critical for metabolite studies .
Cross-Coupling Reactions
The 3-chloro-4-fluorophenyl group participates in palladium-catalyzed couplings:
| Reaction Type | Catalyst System | Applications |
|---|---|---|
| Suzuki-Miyaura coupling | Pd(OAc)₂/Xantphos, NMM, DMF | Introduction of aryl/heteroaryl groups |
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Functionalization with nitrogen-containing motifs |
These reactions enable structural diversification for SAR studies .
Cycloaddition and Ring-Opening Reactions
The 1,2,3-thiadiazole moiety exhibits unique reactivity:
-
Diels-Alder cycloaddition : With electron-deficient dienophiles (e.g., maleic anhydride), forming fused heterocycles .
-
Ring-opening : Treatment with Grignard reagents (RMgX) cleaves the thiadiazole ring, generating thioamide intermediates.
Functional Group Interconversion
Key transformations include:
| Transformation | Reagents | Outcome |
|---|---|---|
| Amide to thioamide | Lawesson’s reagent, toluene, 110°C | Thioamide derivatives for enhanced bioactivity |
| Carboxamide to nitrile | PCl₅, reflux | Cyano group introduction |
Photochemical and Thermal Stability
Studies on analogous thiadiazoles reveal:
-
Photodegradation : UV irradiation (254 nm) induces cleavage of the thiadiazole ring, forming nitrile and sulfur-containing byproducts.
-
Thermal decomposition : Above 200°C, decarboxylation and release of SO₂ occur, monitored via TGA-DSC.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Heterocyclic Core Variations
- Thiadiazoles vs. In contrast, thiazole-containing analogs (e.g., compound 5f) demonstrate cytotoxic effects, suggesting that core electronegativity influences activity .
Thiophene/Isoxazole Derivatives :
Compounds with thiophene or isoxazole cores (e.g., ) often serve as intermediates or exhibit moderate bioactivity. The target compound’s thiadiazole cores may confer superior metabolic stability compared to isoxazoles, which are prone to hydrolysis .
Substituent Effects
Halogenated Aryl Groups :
The 3-chloro-4-fluorophenyl group in the target compound mirrors the 2,4-dichlorobenzyl substituent in compound 5f, which showed significant cytotoxicity . Fluorine and chlorine atoms enhance lipophilicity and membrane permeability, while their positions influence steric and electronic interactions with targets.- Methyl and Thioether Modifications: The methyl group on the 1,2,3-thiadiazole may reduce solubility but improve binding pocket fit.
Hypothesized Bioactivity
While direct data for the target compound is unavailable, structural parallels suggest:
- Anticancer Potential: Compound 5f’s dichlorobenzyl group and thiazole core correlate with cytotoxic effects; the target’s dihalogenated aryl and dual thiadiazoles may enhance this activity .
- Enzyme Inhibition: Thiadiazoles are known kinase inhibitors; the chloro-fluorophenyl group could target ATP-binding pockets.
Q & A
Q. Discrepancies in biological activity across cell lines: How to interpret these?
- Hypothesis : Cell-specific uptake mechanisms (e.g., overexpression of ABC transporters) or metabolic activation requirements. Compare cytotoxicity in transporter-knockout vs. wild-type lines .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
